2-methoxypent-4-enoic acid
Description
Pent-4-enoic acid derivatives are frequently employed as intermediates in organic synthesis, pharmaceuticals, and fine chemicals due to their α,β-unsaturated carbonyl system, which enables conjugate addition and cycloaddition reactions .
Properties
CAS No. |
351207-76-6 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxypent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of dimethyl sulfate with allyl chloride, followed by the hydrolysis of the resulting ester . Another method includes the use of diethyl malonate as a starting material, which undergoes alkylation and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar routes as mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and crystallization to purify the final compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxypent-4-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxypent-4-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-methoxypent-4-enoic acid with structurally related pent-4-enoic acid derivatives, focusing on substituent effects, synthesis, and applications:
Table 1: Comparison of Pent-4-enoic Acid Derivatives
*Calculated based on molecular formula.
Key Comparisons
2-Phenylpent-4-enoic acid: The bulky phenyl group at C2 sterically hinders reactions but provides a platform for aromatic interactions in drug design. Its synthesis achieves yields up to 100% via ester hydrolysis and malonate alkylation . 4-(4-Methoxyphenyl)pent-4-enoic acid: The methoxyphenyl group at C4 introduces conjugation with the double bond, possibly altering UV absorption and redox properties. Its synthesis likely involves Heck coupling or similar cross-coupling methodologies . 2-Acetamido-3-methylpent-4-enoic acid: The acetamido and methyl groups confer chirality and steric complexity, making it valuable for asymmetric synthesis .
Synthetic Methodologies Hydrolysis and Protection Strategies: Analogous to (E,4R,5S)-4-((2-methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid (), this compound may require protective groups (e.g., MEM or PMB) during synthesis to prevent unwanted side reactions . Acid/Base Catalysis: Similar to (Z)-4-{2-[(methoxycarbonyl)amino]phenyl}pent-3-enoic acid (), base-mediated hydrolysis (e.g., NaOH) followed by acidification (HCl) is a common strategy for carboxylate formation .
Applications Pharmacological Potential: While 3-hydroxy-4-methoxycinnamic acid () is used in pharmacological research, this compound’s methoxy group may similarly enhance bioavailability or target specificity . Industrial Use: High-yield routes for 2-phenylpent-4-enoic acid () highlight the scalability of pent-4-enoic acids for industrial applications .
Research Findings and Implications
- Steric vs. Electronic Effects : Methoxy substituents (electron-donating) favor electronic stabilization, while phenyl or acetamido groups prioritize steric or chiral influences .
- Yield Optimization: The 97–100% yields reported for 2-phenylpent-4-enoic acid suggest that substituent choice and reaction conditions (e.g., solvent, catalyst) critically impact efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
